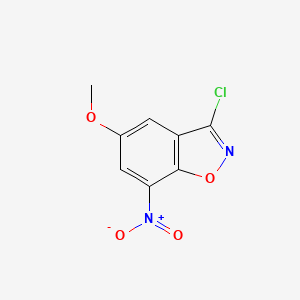

3-Chloro-5-methoxy-7-nitrobenzisoxazole

Description

Properties

Molecular Formula |

C8H5ClN2O4 |

|---|---|

Molecular Weight |

228.59 g/mol |

IUPAC Name |

3-chloro-5-methoxy-7-nitro-1,2-benzoxazole |

InChI |

InChI=1S/C8H5ClN2O4/c1-14-4-2-5-7(15-10-8(5)9)6(3-4)11(12)13/h2-3H,1H3 |

InChI Key |

LHICUNMFHZQJFR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)[N+](=O)[O-])ON=C2Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination and Nitration of Aromatic Precursors

A foundational step in the synthesis involves the chlorination and nitration of methoxy-substituted aromatic compounds. For instance, nitration of 3-chloro-4'-methoxybenzophenone under controlled conditions yields nitro derivatives with minimal by-products.

Nitration Conditions : The nitration is typically carried out in sulfuric acid (65–85% by weight) as the reaction medium, with nitric acid concentrations ranging from 50% to 70% by weight. The reaction temperature is carefully maintained between -20°C and +60°C, with a preferred range of 0°C to +40°C to optimize selectivity and yield.

Acid Ratios and Concentrations : Sulfuric acid quantities vary widely, generally between 500 g and 2500 g per 100 g of substrate, with 1000–1800 g being optimal for homogeneous reaction mixtures and effective stirring.

Nitric Acid Stoichiometry : Nitric acid is used in amounts from 80% to 150% of the stoichiometric requirement, with 90% to 120% preferred to balance conversion efficiency and economic viability.

This nitration process yields 3-chloro-3'-nitro-4'-methoxybenzophenone with a very low content of dinitro derivatives, which is critical for downstream reactions.

Chlorination of Amino-Nitro Aromatic Compounds

Another preparative approach involves the chlorination of 2-methyl-4-nitroaniline to form 2-chloro-4-nitro-6-methylaniline, followed by deamination to yield 3-chloro-5-nitrotoluene, an important intermediate.

Chlorinating Agents : Suitable agents include t-butyl hypochlorite and N-chlorosuccinic imide, used in neutral solvents such as toluene or benzene at room temperature.

Reaction Conditions : The chlorination is conducted under neutral conditions without acid or base, which helps prevent side reactions.

Deamination Step : The 2-chloro-4-nitro-6-methylaniline undergoes deamination via sodium nitrite addition at 0–10°C, followed by controlled heating to 40–50°C until reaction completion.

Solvents : Ethanol or methanol is used during deamination to facilitate the reaction and product isolation.

This method is suitable for large-scale production due to its mild conditions and high yield.

Reduction and Cyclization to Benzisoxazole

Following the formation of chlorinated and nitrated intermediates, reduction and cyclization steps are employed to construct the benzisoxazole ring.

Reduction : 3-chloro-5-nitrotoluene is reduced to 3-chloro-5-methylaniline using reducing agents such as tin chloride monohydrate or Raney nickel in ethanol at low temperatures (around 4–10°C).

Cyclization : Subsequent reaction with triphosgene in toluene at room temperature, often in the presence of triethylamine, facilitates the formation of isocyanate intermediates, which can then be cyclized to benzisoxazole derivatives.

Reaction Monitoring : The reactions are typically monitored by temperature control and observation of precipitate formation, with yields around 65–80% reported.

This sequence is critical for introducing the isoxazole moiety while preserving the chloro, methoxy, and nitro substituents.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of 2-methyl-4-nitroaniline | t-butyl hypochlorite or N-chlorosuccinic imide, neutral solvent (toluene) | Room temperature | Toluene, benzene | Not specified | Neutral conditions prevent side reactions |

| Deamination | Sodium nitrite aqueous solution | 0–10°C initial, then 40–50°C | Ethanol, methanol | High | Multi-step temperature control for optimal conversion |

| Reduction of 3-chloro-5-nitrotoluene | Tin chloride monohydrate or Raney nickel | 4–10°C | Ethanol | ~80 | Slow addition of reducing agent to control reaction rate |

| Cyclization with triphosgene | Triphosgene, triethylamine in toluene | Room temp to 70°C | Toluene | ~65 | Formation of isocyanate intermediate |

| Nitration of 3-chloro-4'-methoxybenzophenone | Nitric acid in sulfuric acid medium | -20°C to +60°C (prefer 0–40°C) | Sulfuric acid (65–85%) | Not specified | Low dinitro by-products with controlled acid ratios |

Research Findings and Analysis

The chlorination and deamination route offers a scalable and mild method for preparing chlorinated nitro aromatic intermediates, which are precursors to the target benzisoxazole.

Nitration in concentrated sulfuric acid with controlled nitric acid concentration and temperature is critical to minimize dinitro impurities, enhancing the purity of the methoxy-substituted nitrobenzophenone intermediates.

Reduction and cyclization steps require careful temperature and reagent control to maintain functional group integrity and achieve high yields.

The use of triphosgene in cyclization is effective but requires handling precautions due to its toxicity.

Overall, the combination of these methods allows for the efficient synthesis of 3-chloro-5-methoxy-7-nitrobenzisoxazole with good yield and purity suitable for further application.

Chemical Reactions Analysis

Types of Reactions

MFCD33022569 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the gain of oxygen or loss of hydrogen.

Reduction: This reaction involves the gain of hydrogen or loss of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions involving MFCD33022569 typically require specific reagents and conditions:

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

MFCD33022569 has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential and pharmacological effects.

Industry: Utilized in the production of specialized materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which MFCD33022569 exerts its effects involves specific molecular targets and pathways. This compound may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical reactions. The exact mechanism can vary depending on the context of its application, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, physical properties, and spectral data of 3-Chloro-5-methoxy-7-nitrobenzisoxazole with related compounds from the evidence:

Electronic and Steric Effects

- This contrasts with hydroxyl or methoxy groups in benzodithiazines (e.g., Compound 10, ), which are electron-donating and may increase susceptibility to oxidation .

- Methoxy Group : The 5-OCH₃ group provides moderate electron donation, balancing the electronic effects of the nitro and chloro groups. This substitution pattern is less common in benzodithiazine derivatives (–3), which often feature halogens or sulfonamide groups .

Spectral Data Comparison

- IR Spectroscopy : The nitro group in the target compound is expected to show strong absorption at ~1350–1500 cm⁻¹, similar to nitro-substituted benzoxazoles (). Methoxy C-O stretches (~1250 cm⁻¹) would align with those in Compound 11i () .

- 1H-NMR : Aromatic protons in the target compound would resonate downfield (δ 7.5–8.5 ppm) due to electron-withdrawing groups, comparable to Compound 6d (δ 7.99 ppm, ) .

Q & A

Basic: What synthetic methodologies are effective for preparing 3-Chloro-5-methoxy-7-nitrobenzisoxazole?

Answer:

The synthesis typically involves multi-step reactions starting with substituted aniline or phenol derivatives. Key steps include:

- Nitro and Chloro Substitution : Nitration and chlorination reactions under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration, Cl₂/FeCl₃ for chlorination) to introduce substituents regioselectively .

- Cyclization : Formation of the isoxazole ring via condensation reactions. For example, refluxing intermediates like 3-chloro-5-methoxyphenol with nitrating agents (e.g., NaNO₂/HCl) under basic conditions (triethylamine or pyridine) .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography to achieve >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.